REACTION_CXSMILES
|
[C:1]1([CH2:7][CH:8]([C:15]([O:17]CC)=[O:16])[CH2:9][C:10]([O:12]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)(=O)C>[CH2:7]([CH:8]1[C:15](=[O:16])[O:17][C:10](=[O:12])[CH2:9]1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(CC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated
|
Type
|
WASH
|
Details
|
washed with 60-80 petrol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1CC(=O)OC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH:8]([C:15]([O:17]CC)=[O:16])[CH2:9][C:10]([O:12]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)(=O)C>[CH2:7]([CH:8]1[C:15](=[O:16])[O:17][C:10](=[O:12])[CH2:9]1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(CC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated
|
Type
|
WASH
|
Details
|
washed with 60-80 petrol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1CC(=O)OC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |